N-acetyl-3-oxobutanamide: A Comprehensive Guide to its Physicochemical Properties and Synthetic Utility
N-acetyl-3-oxobutanamide: A Comprehensive Guide to its Physicochemical Properties and Synthetic Utility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The β-ketoamide moiety is a cornerstone in synthetic organic chemistry, serving as a remarkably versatile scaffold for constructing complex molecular architectures.[1] Its unique arrangement of a ketone and an amide, separated by a methylene group, imparts a rich and tunable reactivity profile. This functionality is pivotal in the synthesis of a wide array of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.[1][2]
To provide a comprehensive and practical resource, this whitepaper adopts a dual approach. First, it thoroughly examines the well-characterized parent compound, 3-Oxobutanamide (Acetoacetamide) , establishing a baseline of its physicochemical properties, synthesis, and reactivity. Subsequently, it leverages this foundation and established chemical principles to predict the properties of N-acetyl-3-oxobutanamide, propose a robust synthetic protocol, and explore its potential applications in modern organic synthesis.
Part 1: Foundational Analysis of 3-Oxobutanamide (Acetoacetamide)
Understanding the parent compound, 3-oxobutanamide, is crucial for predicting the behavior of its N-acetyl derivative. It is a simple yet functionally rich molecule that serves as a valuable precursor in various chemical transformations.
Core Physicochemical Properties
3-Oxobutanamide is a white to light yellow crystalline solid under standard conditions.[3][4][5] Its key properties are summarized in the table below. The molecule's high solubility in water is a notable feature, attributed to the hydrogen bonding capabilities of its amide and ketone functionalities.[6]
| Property | Value | Source(s) |
| IUPAC Name | 3-oxobutanamide | [7] |
| Synonyms | Acetoacetamide, Acetylacetamide | [7][8] |
| CAS Number | 5977-14-0 | [3][8] |
| Molecular Formula | C₄H₇NO₂ | [3][8] |
| Molecular Weight | 101.10 g/mol | [3][8] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Melting Point | 53-56 °C | [4][6][9] |
| Boiling Point | 271.0 °C (Predicted) | [9] |
| Water Solubility | >1000 g/L | [6] |
| InChI Key | GCPWJFKTWGFEHH-UHFFFAOYSA-N | [3][7] |
Keto-Enol Tautomerism
A defining characteristic of β-dicarbonyl compounds, including 3-oxobutanamide, is their existence as an equilibrium mixture of keto and enol tautomers.[1] This equilibrium is fundamental to the molecule's reactivity, as the enol form provides a pathway for electrophilic substitution at the α-carbon, while the keto form's α-protons are acidic and readily removed to form a nucleophilic enolate. The position of this equilibrium is influenced by factors such as solvent polarity and temperature.
Caption: Keto-Enol tautomerism in 3-oxobutanamide.
Part 2: Synthesis of 3-Oxobutanamide
The most direct and industrially relevant synthesis of 3-oxobutanamide involves the reaction between diketene and ammonia.[10] This method is efficient and proceeds rapidly.
Reaction Mechanism and Workflow
The synthesis is an acylation reaction where ammonia acts as the nucleophile, attacking one of the carbonyl groups of the highly reactive diketene molecule. This leads to the opening of the four-membered ring to yield the final acetoacetamide product. The reaction is exothermic and can be performed in a gaseous medium or in a solvent.[10][11]
Caption: General workflow for the synthesis of 3-oxobutanamide.
Experimental Protocol: Synthesis from Diketene and Ammonia
This protocol is based on established industrial processes.[10]
-
Reactor Setup: A reaction vessel equipped with a gas inlet, an atomizer for liquid diketene, and a temperature control system is prepared. The vessel is purged with an inert gas like nitrogen.
-
Reagent Introduction: A stream of ammonia gas, often mixed with an inert carrier gas, is introduced into the reactor. A slight excess (5-10%) of ammonia is typically used.[10]
-
Reaction: Liquid diketene is introduced into the ammonia stream via an atomizing nozzle. The reaction is immediate and exothermic. The temperature of the reaction zone is maintained between 20°C and 40°C to ensure the product forms efficiently without degradation.[10]
-
Product Collection: The resulting 3-oxobutanamide is carried out of the reaction zone by the gas stream. It condenses as either a supercooled liquid or solid crystals on a cooled surface.[10]
-
Purification: If obtained as a liquid, crystallization can be induced by seeding. The resulting solid product is typically of high purity (melting point ~53°C) and can be used without further purification for many applications.[10]
Part 3: N-acetyl-3-oxobutanamide: Predicted Properties and Synthesis
By acetylating the nitrogen atom of 3-oxobutanamide, we generate N-acetyl-3-oxobutanamide, a molecule with distinct chemical properties.
Predicted Physicochemical Properties
The introduction of the N-acetyl group creates an imide functionality, which is expected to significantly alter the molecule's electronic properties and intermolecular interactions.
| Property | 3-Oxobutanamide (Known) | N-acetyl-3-oxobutanamide (Predicted) | Rationale for Prediction |
| Molecular Formula | C₄H₇NO₂ | C₆H₉NO₃ | Addition of C₂H₂O group |
| Molecular Weight | 101.10 g/mol | 143.14 g/mol | Increased mass from acetyl group |
| Acidity (pKa of N-H) | ~17 (Amide N-H, very weak) | ~9-11 | N-H proton is flanked by two carbonyls, increasing acidity significantly (similar to succinimide) |
| Water Solubility | High (>1000 g/L) | Moderate to Low | Increased molecular weight and loss of one N-H hydrogen bond donor may reduce solubility |
| Key IR Peaks (cm⁻¹) | ~3400 (N-H), ~1670 (C=O, ketone), ~1640 (C=O, amide) | ~3200 (N-H), ~1730 (C=O, imide), ~1700 (C=O, ketone) | Imide C=O stretches appear at higher frequencies than amide C=O |
Proposed Synthesis: N-Acetylation of 3-Oxobutanamide
The most logical and efficient route to synthesize N-acetyl-3-oxobutanamide is the direct acetylation of 3-oxobutanamide. Acetic anhydride is an ideal acetylating agent for this purpose due to its reactivity and the fact that the only byproduct is acetic acid, which is easily removed.
Sources
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- 5. Acetoacetamide, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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